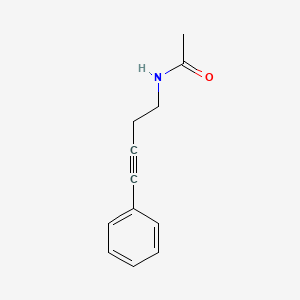

Acetamide,N-(4-phenyl-3-butynyl)-

CAS No.:

Cat. No.: VC18496802

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | N-(4-phenylbut-3-ynyl)acetamide |

| Standard InChI | InChI=1S/C12H13NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,6,10H2,1H3,(H,13,14) |

| Standard InChI Key | GPBVWZZEMHMBSG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCCC#CC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound features an acetamide group () attached to a 4-phenyl-3-butynyl moiety. The phenyl ring is linked to a triple-bond-containing butynyl chain, conferring rigidity and planar geometry. The IUPAC name is N-(4-phenyl-3-butynyl)acetamide, and its SMILES representation is \text{CC(=O)NCC#CC1=CC=CC=C1} .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.238 g/mol | |

| SMILES | CC(=O)NCC#CC1=CC=CC=C1 | |

| Exact Mass | 187.099716 Da |

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(4-phenyl-3-butynyl)acetamide typically involves amide coupling between 4-phenyl-3-butyn-1-amine and acetyl chloride or acetic anhydride. A representative protocol includes:

-

Protection of the amine: The primary amine group in 4-phenyl-3-butyn-1-amine is protected using tert-butyloxycarbonyl (BOC) to avoid side reactions .

-

Acetylation: The protected amine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate .

-

Deprotection: Acidic hydrolysis removes the BOC group, yielding the final product .

Table 2: Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | BOCO, DCM, DMAP | 85–90% |

| Acetylation | Acetyl chloride, EtN, DCM | 75–80% |

| Deprotection | HCl (4M in dioxane) | 95% |

Physicochemical Properties

Thermal and Solubility Data

The compound has a boiling point of 389.8 \pm 25.0 \, ^\circ\text{C} and a flash point of 232.5 \pm 8.1 \, ^\circ\text{C} . Its vapor pressure is at 25°C, indicating low volatility . The calculated of 2.16 suggests moderate lipid solubility, suitable for membrane permeability in biological systems .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume